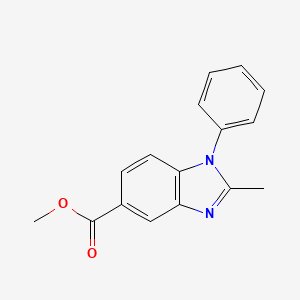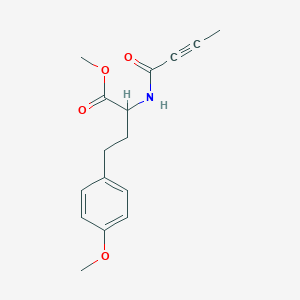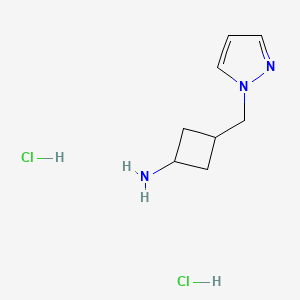
Methyl 2-methyl-1-phenylbenzimidazole-5-carboxylate
描述
“Methyl 2-methyl-1-phenylbenzimidazole-5-carboxylate” is an organic compound. It belongs to the class of heterocyclic compounds known as benzimidazoles .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessing nitrogen-containing functional groups at ortho position with various reagents . Specifically, by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition, a number of benzimidazole compounds can be obtained .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzimidazole core, which is a bicyclic compound made up of a benzene ring fused to an imidazole ring .Chemical Reactions Analysis
Benzimidazole compounds, including “this compound”, can undergo a variety of chemical reactions. For instance, they can react with ortho-phenylenediamines and benzaldehydes in the presence of an oxidation agent to yield a variety of benzimidazole derivatives .Physical And Chemical Properties Analysis
“this compound” is a white or off-white powder . Its solubility and other physical and chemical properties are not specified in the available information.科学研究应用
Agriculture: Fungicide Development
The benzimidazole class, to which Methyl 2-methyl-1-phenylbenzimidazole-5-carboxylate belongs, has been extensively used in agriculture as fungicides . These compounds are valued for their ability to control a wide range of plant diseases caused by fungi. The specific compound could potentially be investigated for its efficacy in protecting crops, contributing to higher yield and better quality produce.
Medicine: Anticancer Agents
In medicinal chemistry, benzimidazole derivatives have shown promise as anticancer agents . This compound could be explored for its potential antineoplastic activities, possibly offering a new avenue for cancer treatment.
Materials Science: Polymer Synthesis
This compound has applications in materials science, particularly in the synthesis of new polymers. These polymers could have potential uses in electronics and photonics, indicating a significant impact on the development of advanced materials.
Chemical Synthesis: Precursor for Complex Molecules
This compound serves as a key precursor in the synthesis of complex molecules, including substituted benzimidazo[1,2-a]quinolones . These molecules have various applications, ranging from medicinal to industrial uses.
Environmental Science: Corrosion Inhibition
Benzimidazole derivatives are known to exhibit corrosion inhibition properties . The compound could be utilized in environmental science to develop coatings or treatments that protect materials from corrosion, thereby extending their lifespan and reducing environmental waste.
Biochemistry: Enzyme Inhibition
In biochemistry, benzimidazole derivatives are studied for their enzyme inhibition properties, which can be crucial in understanding and treating diseases . This compound could be a candidate for studying its interaction with various enzymes, potentially leading to new drug discoveries.
Antimicrobial Research: Antibacterial and Antifungal Applications
The antimicrobial properties of benzimidazoles make them candidates for developing new antibacterial and antifungal agents . Research into this compound could lead to the discovery of new drugs to combat resistant strains of bacteria and fungi.
Pharmacology: Therapeutic Drug Development
Benzimidazole compounds have a history of being used as scaffolds for therapeutic drug development due to their diverse pharmacological activities . This compound could be explored for its potential in creating drugs with anti-inflammatory, antihypertensive, or antiparasitic effects.
作用机制
Target of Action
Methyl 2-methyl-1-phenylbenzimidazole-5-carboxylate is a derivative of the benzimidazole class of compounds . Benzimidazoles are known to have diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects
Mode of Action
The mode of action of benzimidazole derivatives often involves interactions with biological targets that lead to changes in cellular processes. For instance, some benzimidazoles act as Microtubule Targeting Agents (MTAs), inducing cell death through mitotic arrest . .
Biochemical Pathways
Benzimidazoles can affect various biochemical pathways depending on their specific structures and targets . Some benzimidazoles have been shown to interfere with tubulin polymerization, disrupting the formation of microtubules and leading to mitotic arrest
Result of Action
The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects. Some benzimidazoles, for example, can induce cell death through mitotic arrest
属性
IUPAC Name |
methyl 2-methyl-1-phenylbenzimidazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-17-14-10-12(16(19)20-2)8-9-15(14)18(11)13-6-4-3-5-7-13/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFKQELIHBOUEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[6-(3-Chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2870226.png)


![4H-thiochromeno[3,4-d][1,2]oxazole](/img/structure/B2870231.png)
![Methyl 4-[[4-[2-[(4-methoxycarbonylbenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]carbamoyl]benzoate](/img/structure/B2870232.png)
![2-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)aniline](/img/structure/B2870234.png)
![7-(4-benzylpiperidin-1-yl)-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2870235.png)
![1-(4-Ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea](/img/structure/B2870237.png)


![(4-Bromothiophen-2-yl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2870242.png)
![N-isobutyl-1-{3-[(phenylsulfonyl)amino]benzoyl}piperidine-4-carboxamide](/img/structure/B2870244.png)
![N-(3,5-dimethylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2870245.png)
